Enantiomeric Specific Rotation and Chiral Identity: (R)-(+)- vs. (S)-(−)-Benzyl 2-hydroxy-3-phenylpropanoate
The (R)- and (S)-enantiomers of benzyl 2-hydroxy-3-phenylpropanoate exhibit opposite and quantifiable optical rotations. The (R)-enantiomer displays a specific rotation of +56° ±2° (c = 1.8 in CH₂Cl₂, 20 °C), while the (S)-enantiomer shows −55° (c = 1.8 in CH₂Cl₂, 24 °C) [1]. This 111° net rotational difference enables unambiguous enantiomer identification and quality control, and the absolute values substantially exceed those of certain mandelate analogs (e.g., benzyl mandelate: +31° to +37° in CH₃CN) [2].
| Evidence Dimension | Specific optical rotation [α]D |
|---|---|
| Target Compound Data | [α]²⁰/D = +56° ±2° (c = 1.8, CH₂Cl₂) for (R)-enantiomer |
| Comparator Or Baseline | [α]²⁴/D = −55° (c = 1.8, CH₂Cl₂) for (S)-enantiomer |
| Quantified Difference | Δ[α]D = 111° between enantiomers |
| Conditions | Polarimetry; concentration 1.8 g/100 mL in dichloromethane; temperature 20–24 °C |
Why This Matters
Large specific rotation difference ensures reliable enantiomeric identity verification and supports procurement of the correct stereoisomer for asymmetric synthesis applications.
- [1] Chembase. (n.d.). benzyl (2S)-2-hydroxy-3-phenylpropanoate. ChemBase ID 146145. http://www.chembase.cn/molecule-146145.html View Source
- [2] TCI Europe. (n.d.). Benzyl (S)-(+)-mandelate. [α]²⁰/D = +31.0 to +37.0° (c=1, CH₃CN). https://stg.tcichemicals.com View Source
